molecular formula C14H19NO B290451 N-cyclopentyl-4-ethylbenzamide

N-cyclopentyl-4-ethylbenzamide

Cat. No.: B290451
M. Wt: 217.31 g/mol
InChI Key: CMOAQQQAAXXXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-4-ethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Benzamide derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their hydrogen-bonding capacity and tunable substituent effects .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclopentyl-4-ethylbenzamide

InChI

InChI=1S/C14H19NO/c1-2-11-7-9-12(10-8-11)14(16)15-13-5-3-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

CMOAQQQAAXXXDG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCC2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares N-cyclopentyl-4-ethylbenzamide (hypothetical structure) to five analogous compounds, focusing on substituent effects, molecular properties, and synthetic relevance.

Substituent Effects on the Benzamide Core

  • 4-Ethyl-N-phenylbenzamide (CAS: 84270-05-3):

    • Substituents : Ethyl group at the para position of the benzoyl ring; phenyl group on the amide nitrogen.
    • Molecular Weight : 225.29 g/mol.
    • Key Features : The ethyl group enhances lipophilicity compared to unsubstituted benzamides, while the phenyl substituent may restrict conformational flexibility. This compound is frequently cited in synthetic route optimizations, with 10+ articles guiding its preparation .
  • 4-Bromo-N-(2-nitrophenyl)benzamide: Substituents: Bromine at the para position of the benzoyl ring; 2-nitrophenyl group on the amide nitrogen. Key Features: The electron-withdrawing nitro and bromo groups increase reactivity in nucleophilic substitution reactions.
  • 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Substituents: tert-Butyl group on the benzoyl ring; 4-ethoxyphenyl group on the amide nitrogen. Molecular Weight: ~325.43 g/mol (estimated from C21H25NO2). The ethoxy group contributes to solubility via polar interactions .

Functional Group Variations on the Amide Nitrogen

  • N-Ethyl-4-[(methylsulfonyl)amino]benzamide (VWY ligand): Substituents: Ethyl group on the amide nitrogen; methylsulfonylamino group at the benzoyl para position. Molecular Weight: 242.30 g/mol. Key Features: The sulfonyl group introduces strong hydrogen-bond acceptor sites, making it a candidate for protein-ligand interactions. Its systematic synthesis and characterization are documented in crystallographic databases .
  • N,N-Diethyl-4-nitrobenzamide: Substituents: Diethyl groups on the amide nitrogen; nitro group at the benzoyl para position. Key Features: The nitro group enhances electrophilicity, facilitating reduction reactions. The diethyl substitution may lower melting points compared to mono-substituted analogs .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents (Benzoyl Ring) Amide Nitrogen Group Molecular Weight (g/mol) Key Properties
4-Ethyl-N-phenylbenzamide 4-Ethyl Phenyl 225.29 High synthetic yield; lipophilic
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl ~307.12 Polymorphic; reactive
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide 4-tert-Butyl 4-Ethoxyphenyl ~325.43 Steric hindrance; improved solubility
N-Ethyl-4-[(methylsulfonyl)amino]benzamide 4-(Methylsulfonylamino) Ethyl 242.30 Strong H-bond acceptor
N,N-Diethyl-4-nitrobenzamide 4-Nitro Diethyl ~236.27 Electrophilic; low melting point

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but reduce solubility, whereas electron-donating groups (e.g., ethoxy) enhance polarity .
  • Steric Considerations : Bulky substituents like tert-butyl improve metabolic stability but may complicate synthetic accessibility .
  • Biological Relevance : Sulfonyl and nitro groups are critical in designing enzyme inhibitors, as seen in the VWY ligand’s interaction with proteins .

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